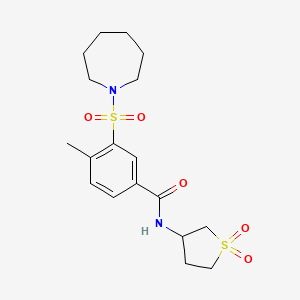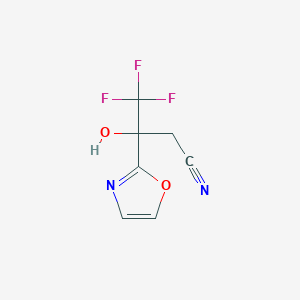
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is an organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of trifluoromethyl, hydroxy, oxazolyl, and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile typically involves the reaction of 4,4,4-trifluoro-3-hydroxybutanenitrile with 2-amino-2-oxazoline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3-oxo-3-(1,3-oxazol-2-yl)butanenitrile.
Reduction: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butylamine.
Substitution: 4,4,4-Trifluoro-3-methoxy-3-(1,3-oxazol-2-yl)butanenitrile.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy and oxazolyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is unique due to the presence of the oxazolyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other trifluoromethyl-containing compounds, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5/h3-4,13H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMJOACFMSDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CC#N)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
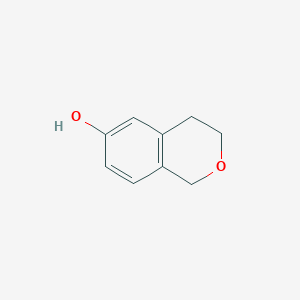
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2383670.png)
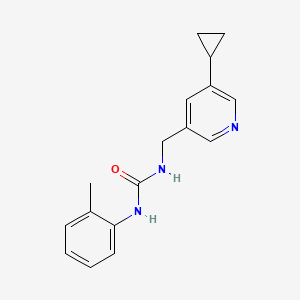
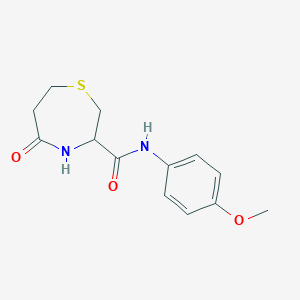
![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)
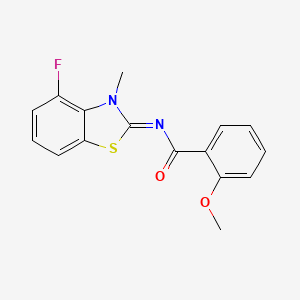
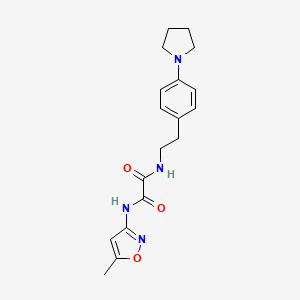
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)
![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)
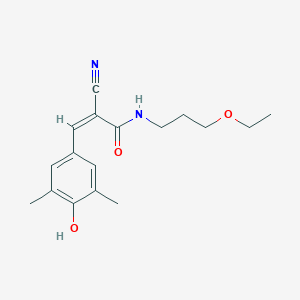
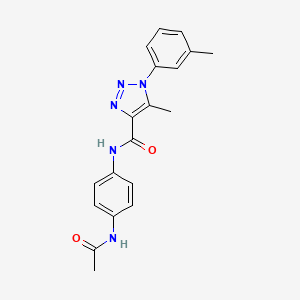
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)
